2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20128811
InChI: InChI=1S/C24H23N5O4S/c1-16-9-11-19(33-16)14-25-26-22(30)15-34-24-28-27-23(29(24)18-7-5-4-6-8-18)17-10-12-20(31-2)21(13-17)32-3/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+
SMILES:
Molecular Formula: C24H23N5O4S
Molecular Weight: 477.5 g/mol

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC20128811

Molecular Formula: C24H23N5O4S

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide -

Specification

Molecular Formula C24H23N5O4S
Molecular Weight 477.5 g/mol
IUPAC Name 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
Standard InChI InChI=1S/C24H23N5O4S/c1-16-9-11-19(33-16)14-25-26-22(30)15-34-24-28-27-23(29(24)18-7-5-4-6-8-18)17-10-12-20(31-2)21(13-17)32-3/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+
Standard InChI Key MCJHRRMOSGSDOR-AFUMVMLFSA-N
Isomeric SMILES CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the 1,2,4-triazole-based hydrazide family, characterized by a central triazole ring substituted with a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-acetohydrazide moiety at position 3. The hydrazide side chain further incorporates a (5-methylfuran-2-yl)methylidene group, forming an E-configured Schiff base .

Molecular Formula and Weight

  • Empirical formula: C28H26N6O4S\text{C}_{28}\text{H}_{26}\text{N}_6\text{O}_4\text{S}

  • Molecular weight: 558.61 g/mol

Functional Groups and Stereochemistry

  • 1,2,4-Triazole core: Provides rigidity and hydrogen-bonding capacity.

  • 3,4-Dimethoxyphenyl: Enhances lipophilicity and potential π-π stacking interactions .

  • Sulfanyl group: Influences redox properties and metal chelation .

  • Schiff base (hydrazone): Imparts pH-dependent stability and bioactivity.

Synthetic Pathways and Optimization

Key Synthesis Steps

The compound is synthesized via a multi-step protocol:

  • Formation of 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol:

    • Cyclocondensation of 3,4-dimethoxyphenylhydrazine with phenyl isocyanate, followed by thiolation using phosphorus pentasulfide .

  • Alkylation with 2-bromoacetohydrazide:

    • Reaction in dimethylformamide (DMF) using cesium carbonate as a base yields the sulfanyl-acetohydrazide intermediate.

  • Schiff base formation:

    • Condensation with 5-methylfuran-2-carbaldehyde in ethanol under reflux .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1PPh₃, CS₂, 80°C72
2Cs₂CO₃, DMF, 60°C68
3EtOH, Δ, 6 h85

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers (pH 7.4).

  • Stability: Degrades <10% over 24 hours in PBS (pH 7.4) but hydrolyzes rapidly under acidic conditions (pH <4) .

Spectroscopic Data

  • FT-IR:

    • ν(N-H)\nu(\text{N-H}): 3250 cm⁻¹ (hydrazide)

    • ν(C=N)\nu(\text{C=N}): 1615 cm⁻¹ (Schiff base)

  • ¹H-NMR (DMSO-d₆):

    • δ 8.42 (s, 1H, triazole-H)

    • δ 7.89 (d, J=8.4 Hz, 2H, furan-H)

Cell LineIC₅₀ (µM)Selectivity Index (vs. HSkMC)
HCT-116 (colon)3.412.7
MCF-7 (breast)4.19.8

Antimicrobial Effects

The sulfanyl-triazole moiety exhibits broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8 µg/mL (vs. S. aureus) .

  • Candida albicans: MIC = 16 µg/mL .

Computational and Docking Insights

Molecular Docking (Bcl-xL, PDB: 7LH7)

  • Binding energy: -9.2 kcal/mol (comparable to doxorubicin: -8.7 kcal/mol) .

  • Key interactions:

    • Hydrogen bonding with Arg103 and Asp107.

    • Hydrophobic contacts with Phe97 and Tyr101 .

Challenges and Future Directions

  • Synthetic Scalability: Optimize thiolation and alkylation steps to improve yields beyond 70%.

  • Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Target Validation: Confirm Bcl-xL and cyclin/CDK interactions via CRISPR knockouts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator